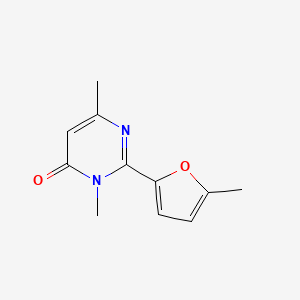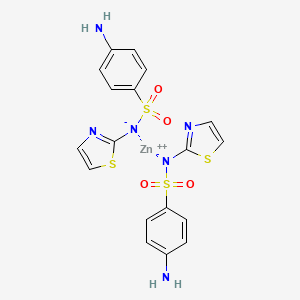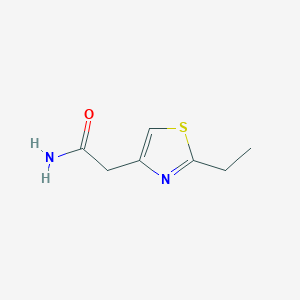
2-(2-Ethyl-1,3-thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 400123 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications
Vorbereitungsmethoden
The synthetic routes and reaction conditions for NSC 400123 involve several steps. Typically, the preparation of NSC 400123 includes the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical structure is achieved. Industrial production methods may vary, but they generally involve scaling up the laboratory synthesis process to produce larger quantities of the compound efficiently.
Analyse Chemischer Reaktionen
NSC 400123 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 400123 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and pathways. In medicine, NSC 400123 is being investigated for its potential therapeutic applications, including its effects on specific molecular targets. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of NSC 400123 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 400123 is used.
Vergleich Mit ähnlichen Verbindungen
NSC 400123 can be compared with other similar compounds to highlight its uniqueness Similar compounds include those with comparable chemical structures and properties NSC 400123 may have distinct advantages or characteristics that make it particularly useful in certain applications
Eigenschaften
CAS-Nummer |
7404-69-5 |
|---|---|
Molekularformel |
C7H10N2OS |
Molekulargewicht |
170.23 g/mol |
IUPAC-Name |
2-(2-ethyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2OS/c1-2-7-9-5(4-11-7)3-6(8)10/h4H,2-3H2,1H3,(H2,8,10) |
InChI-Schlüssel |
AKGZWAWDURFIAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=CS1)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


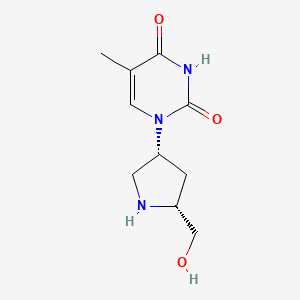
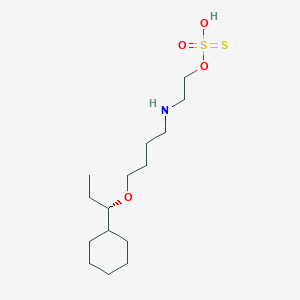
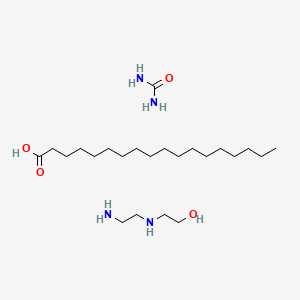
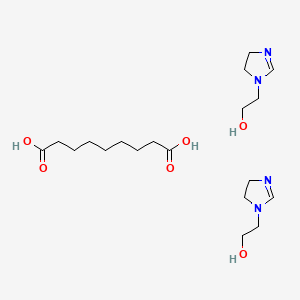
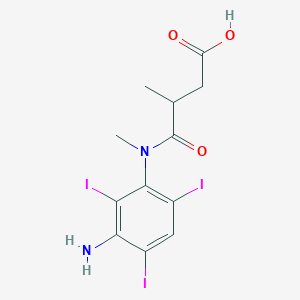

![2-Methylbicyclo[3.2.1]octan-2-ol](/img/structure/B12804576.png)
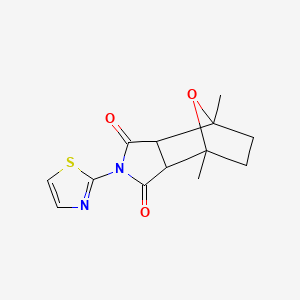
![8a-Benzyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12804586.png)



